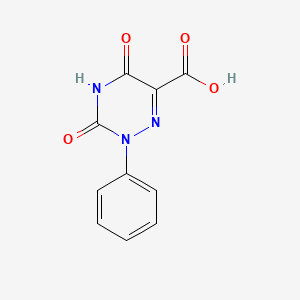

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Descripción general

Descripción

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with a triazine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Aplicaciones Científicas De Investigación

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound has a similar triazine ring structure but with a nitrile group instead of a carboxylic acid group.

2-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: Another similar compound with a phenyl group and a nitrile group.

Uniqueness

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its carboxylic acid group provides distinct reactivity and potential for forming various derivatives, making it valuable for research and industrial applications .

Actividad Biológica

3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS No. 4315-71-3) is a heterocyclic compound with significant potential in biological applications. The compound features a triazine ring structure that is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 233.18 g/mol. The compound is typically stored under controlled conditions to maintain its stability and integrity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₄ |

| Molecular Weight | 233.18 g/mol |

| CAS Number | 4315-71-3 |

| Storage Conditions | Sealed in dry at 2–8°C |

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the phenyl ring was found to enhance antibacterial activity significantly .

Case Study: Antibacterial Efficacy

In a comparative study involving several triazine derivatives, one compound exhibited an IC50 value of 0.91 μM against E. coli, indicating potent antibacterial activity. The introduction of electron-withdrawing groups on the phenyl ring increased the antimicrobial potency .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. It has been suggested that the compound may inhibit certain enzymes critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine derivatives is influenced by their structural features. Research indicates that modifications to the triazine core or phenyl substituents can lead to variations in biological efficacy.

| Modification Type | Impact on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Side chain flexibility | Enhanced activity |

| Presence of amido/imino linkers | Significant antibacterial effects |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid?

The compound is synthesized via hydrolysis of its nitrile precursor (3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) using aqueous hydrochloric acid. Refluxing the nitrile in 20% HCl for 2 hours yields the carboxylic acid derivative with 88% efficiency. Post-reaction, the product crystallizes upon concentration and is purified via filtration and washing with water. Characterization by -NMR, -NMR, IR, and HRMS confirms the structure .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : -NMR (DMSO-) reveals aromatic protons at δ 7.49–7.53 ppm and broad signals for acidic protons. -NMR confirms carbonyl (161.8 ppm) and triazine ring carbons.

- IR Spectroscopy : Peaks at 1714 cm (C=O stretching) and 1535 cm (triazine ring vibrations) are diagnostic.

- HRMS : The [M-H] ion at m/z 232.0354 matches the theoretical mass (232.0364) .

Q. How does the carboxylic acid group influence reactivity in downstream modifications?

The carboxylic acid at position 6 can undergo standard derivatization (e.g., esterification, amidation) to enhance solubility or enable conjugation. For example, amidoxime formation from nitrile precursors (via hydroxylamine treatment) introduces nucleophilic NH groups for further functionalization .

Advanced Research Questions

Q. What advanced strategies enable regioselective functionalization of the triazine core?

- Mitsunobu Reaction : Alkylation at position 4 is achieved using tertiary amines, pyridines, or imidazoles in DCM/dioxane. Triphenylphosphine and DIAD are critical for activating alcohols as nucleophiles.

- Chan-Lam Coupling : Aryl groups are introduced via copper(I) oxide-catalyzed coupling in DMF at room temperature, enabling C–N bond formation without stringent anhydrous conditions .

Q. How can X-ray crystallography resolve structural ambiguities in triazine derivatives?

Crystal structure analysis (e.g., triclinic system, space group P1) reveals planar triazine rings (r.m.s. deviation = 0.019 Å) with phenyl substituents angled at 8.6° relative to the core. Hydrogen-bonded dimers (N–H···O interactions, 2.88–3.02 Å) stabilize the lattice, as shown in related triazine-3,5-diones .

Q. What methodologies are recommended for impurity profiling in pharmaceutical analogs of this compound?

High-resolution LC-MS and reference standards (e.g., Diclazuril impurities) identify byproducts. For example, EP-grade impurities include chlorinated phenylacetonitrile derivatives, which are resolved using C18 columns and acetonitrile/water gradients .

Q. How do oxidation reactions impact the stability of triazine-based compounds?

Oxidation with sulfur or quinones can generate sulfoxide or sulfone derivatives, altering electronic properties. -NMR and mass spectrometry track phosphorus-containing analogs, while X-ray diffraction confirms structural changes .

Propiedades

IUPAC Name |

3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-8-7(9(15)16)12-13(10(17)11-8)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,11,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHXQEHYVTVKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=O)C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-71-3 | |

| Record name | 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.